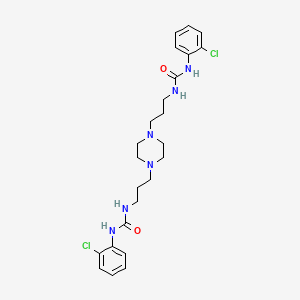
Urea, N,N''-(1,4-piperazinediyldi-3,1-propanediyl)bis(N'-(2-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N,N’‘-(1,4-piperazinediyldi-3,1-propanediyl)bis(N’-(2-chlorophenyl)-) is a complex organic compound that belongs to the class of ureas This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions, and two urea groups each attached to a 2-chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’‘-(1,4-piperazinediyldi-3,1-propanediyl)bis(N’-(2-chlorophenyl)-) typically involves the reaction of 1,4-bis(3-aminopropyl)piperazine with 2-chlorophenyl isocyanate. The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The purification process typically involves recrystallization from suitable solvents or chromatographic techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the urea groups, converting them into corresponding amines.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
Urea, N,N’‘-(1,4-piperazinediyldi-3,1-propanediyl)bis(N’-(2-chlorophenyl)-) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of pharmaceutical agents.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug formulations due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Urea, N,N’‘-(1,4-piperazinediyldi-3,1-propanediyl)bis(N’-(2-chlorophenyl)-) involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with these targets, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(1,4-Piperazinediyldi-3,1-propanediyl)bis(3-phenylurea): Similar structure but with phenyl groups instead of chlorophenyl groups.
N,N′-(1,4-Piperazinediyldi-3,1-propanediyl)bis(3-cyclohexylpropanamide): Contains cyclohexyl groups instead of chlorophenyl groups.
Uniqueness
The presence of 2-chlorophenyl groups in Urea, N,N’‘-(1,4-piperazinediyldi-3,1-propanediyl)bis(N’-(2-chlorophenyl)-) imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propiedades
Número CAS |
55291-02-6 |
|---|---|
Fórmula molecular |
C24H32Cl2N6O2 |
Peso molecular |
507.5 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-3-[3-[4-[3-[(2-chlorophenyl)carbamoylamino]propyl]piperazin-1-yl]propyl]urea |
InChI |
InChI=1S/C24H32Cl2N6O2/c25-19-7-1-3-9-21(19)29-23(33)27-11-5-13-31-15-17-32(18-16-31)14-6-12-28-24(34)30-22-10-4-2-8-20(22)26/h1-4,7-10H,5-6,11-18H2,(H2,27,29,33)(H2,28,30,34) |
Clave InChI |
YCVOCZGRLPVFNG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCNC(=O)NC2=CC=CC=C2Cl)CCCNC(=O)NC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


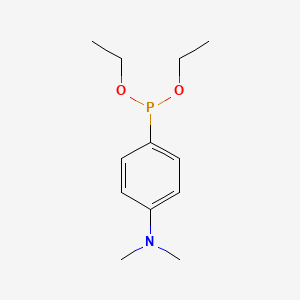
![3-Amino-N-(2-{4-[(3-methyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide](/img/structure/B13999005.png)
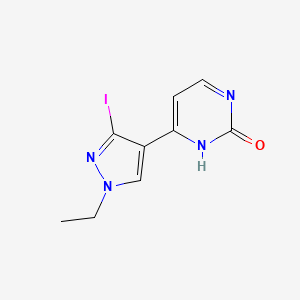
![Bis(2-{2-[(butan-2-yl)oxy]ethoxy}ethyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate](/img/structure/B13999024.png)
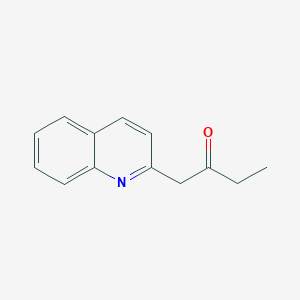
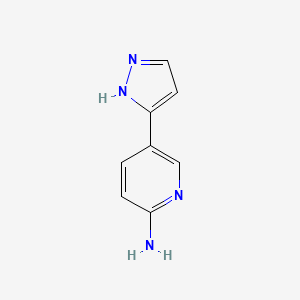
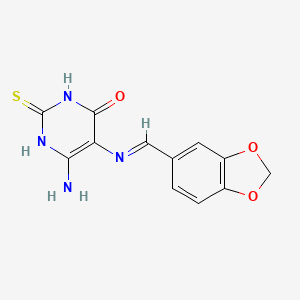
![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dimethylpropanamide;ethanesulfonic acid](/img/structure/B13999055.png)
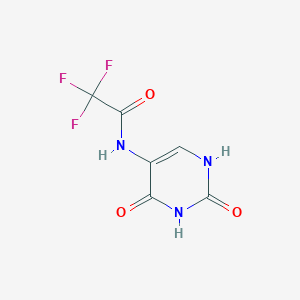
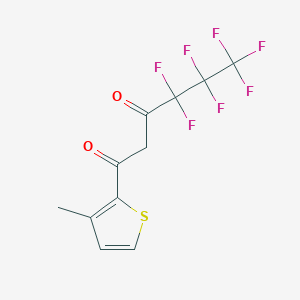

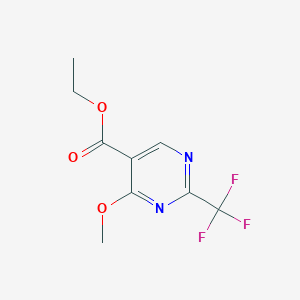
![4-[3,5-Bis(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B13999087.png)
![1-Phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazole-4,5-dione](/img/structure/B13999094.png)
